3-(1,3-Dioxolan-2-yl)propanal

asymmetric synthesis chiral building blocks diethylzinc addition

3-(1,3-Dioxolan-2-yl)propanal (CAS 82962-18-3) is a bifunctional C6H10O3 building block bearing a free aldehyde and a cyclic 1,3-dioxolane acetal. The dioxolane ring serves as a masked electrophile, enabling orthogonal functionalization strategies in multi-step synthesis.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 82962-18-3
Cat. No. B1598486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)propanal
CAS82962-18-3
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1COC(O1)CCC=O
InChIInChI=1S/C6H10O3/c7-3-1-2-6-8-4-5-9-6/h3,6H,1-2,4-5H2
InChIKeyXFMMMZDHPNOERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxolan-2-yl)propanal (CAS 82962-18-3): Core Properties and Sourcing Landscape


3-(1,3-Dioxolan-2-yl)propanal (CAS 82962-18-3) is a bifunctional C6H10O3 building block bearing a free aldehyde and a cyclic 1,3-dioxolane acetal. The dioxolane ring serves as a masked electrophile, enabling orthogonal functionalization strategies in multi-step synthesis [1]. Commercial catalog purity ranges from 95% (AKSci) to ≥98% (MolCore), with the higher grade reducing the need for pre-use purification in sensitive transformations .

Why Generic Substitution with Other Dioxolane or Acetal Aldehydes Fails for 3-(1,3-Dioxolan-2-yl)propanal


In-class acetals cannot be interchanged without altering reaction outcomes. 1,3-Dioxolane-protected aldehydes hydrolyze 30–35× slower than acyclic diethyl acetals, directly affecting shelf-life and on-bench stability [1]. When used in catalytic enantioselective alkylations, the five-membered O,O-acetal delivers higher enantiomeric ratios (86:14) than the analogous S,S-dithiane (85:15), impacting the build-up of chiral intermediates [2]. These quantitative gaps mean that swapping even structurally close acetals leads to measurable losses in selectivity, yield, or both.

Quantitative Differentiation of 3-(1,3-Dioxolan-2-yl)propanal (82962-18-3) vs. Closest Analogs


Enantioselective Ethylation: Dioxolane-Protected Aldehyde vs. Dithiane-Protected Aldehyde

Under identical catalytic enantioselective ethylation conditions (diethylzinc, β-aminoalcohol ligands), 3-(1,3-dioxolan-2-yl)-propanal achieves an enantiomeric ratio of up to 86:14 [1], whereas the corresponding 1,3-dithian-2-yl-substituted propanal reaches a maximum of 85:15 [2]. Chemical yields for the dioxolane substrate span 38–81% versus a top yield of 81% for the dithiane series.

asymmetric synthesis chiral building blocks diethylzinc addition

Hydrolytic Stability: Cyclic 1,3-Dioxolane vs. Acyclic Diethyl Acetal

A systematic kinetic study demonstrated that 1,3-dioxolane derivatives hydrolyze 30–35 times slower than their acyclic diethyl acetal counterparts in 50% dioxane–water at 30 °C [1]. The rate retardation originates from a less favorable entropy of activation (ΔS‡ = –6.9 to –9.6 e.u.) for the cyclic dioxolanes, whereas diethyl acetals exhibit positive ΔS‡ values.

protecting group stability acetal hydrolysis reaction engineering

Hydrogenolysis Reactivity: 1,3-Dioxolane vs. 1,3-Dioxane Ring

In ether solution, 1,3-dioxolanes undergo LiAlH4–AlCl3-mediated hydrogenolysis faster than the corresponding 1,3-dioxanes [1]. The rate difference is attributed to the greater ease of oxocarbonium ion formation in the five-membered ring, offering a kinetic handle for selective deprotection in the presence of six-membered acetals.

deprotection chemistry LiAlH4-AlCl3 reduction orthogonal protecting groups

Commercial Purity: Vendor Head-to-Head Comparison for Procurement Decisions

Two primary vendors list 3-(1,3-dioxolan-2-yl)propanal with differing minimum purity specifications: MolCore guarantees NLT 98% , whereas AKSci offers a 95% minimum . For reactions sensitive to trace impurities (e.g., metal-catalyzed couplings or enantioselective processes), the 98% grade can eliminate a chromatography or distillation step before use.

chemical procurement purity specification quality control

Best Application Scenarios for 3-(1,3-Dioxolan-2-yl)propanal Based on Proven Differentiation


Chiral Building Block Assembly via Enantioselective Alkylation

When a project requires a chiral (γ-hydroxyalkyl)aldehyde intermediate, 3-(1,3-dioxolan-2-yl)propanal is the preferred masked-aldehyde entry because it delivers an 86:14 enantiomeric ratio in diethylzinc ethylation, marginally outperforming the dithiane analog (85:15) [1][2]. This slight selectivity gain, combined with chemical yields up to 81%, makes it the first-choice substrate in laboratories optimizing for enantiopurity in early-route steps.

Multi-Step Synthesis Requiring Acid-Stable Aldehyde Protection

In routes where the aldehyde must survive acidic transformations (e.g., Boc deprotection, acetal exchange), the 1,3-dioxolane motif provides a 30–35× slower hydrolysis rate than acyclic diethyl acetals [3]. Specifying 3-(1,3-dioxolan-2-yl)propanal minimizes premature aldehyde unmasking and reduces protective-group turnover, directly improving overall process yield.

Orthogonal Deprotection Strategies Featuring Both Dioxolane and Dioxane Groups

When a synthetic sequence contains both a 1,3-dioxolane and a 1,3-dioxane, the faster hydrogenolysis rate of the dioxolane ring (LiAlH4–AlCl3 in ether) enables chemoselective cleavage [4]. This property positions 3-(1,3-dioxolan-2-yl)propanal as the logical building block when the dioxolane unit is designed to be removed early and the dioxane retained for later steps.

Procurement for Sensitivity-Critical R&D Workflows

Reaction development teams that cannot tolerate batch-to-batch variability should source the NLT 98% purity grade from MolCore rather than the 95% grade from AKSci . The 3% purity gap reduces the risk of impurity-derived side reactions in precious-metal-catalyzed or enantioselective protocols, saving downstream purification resources.

Technical Documentation Hub

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